L-ALANINE (1-13C; 15N)
Description
Significance of Stable Isotopes (Carbon-13 and Nitrogen-15) as Tracers in Biological Systems
Stable isotopes, such as Carbon-13 and Nitrogen-15, are non-radioactive and therefore safe for use in a wide range of biological studies, including those involving human subjects. nih.govfrontiersin.org Their use as tracers allows researchers to follow the metabolic fate of molecules within a biological system, providing insights into nutrient utilization, energy production, and biosynthesis. mdpi.com This method offers a dynamic view of metabolic processes, which is a significant advantage over simply measuring the concentration of a metabolite at a single point in time. physoc.org The ability to trace the flow of atoms through metabolic pathways is crucial for understanding how cells function in both healthy and diseased states. nih.gov
Rationale for Dual Carbon-13 (C1 Carboxyl) and Nitrogen-15 (Amine) Labeling of L-Alanine
The dual labeling of L-alanine with ¹³C at the carboxyl position and ¹⁵N at the amino group provides a distinct advantage for metabolic research. This specific labeling strategy allows for the simultaneous tracking of both the carbon skeleton and the nitrogen component of the amino acid. vulcanchem.com By monitoring the fate of both the ¹³C and ¹⁵N labels, researchers can gain a more comprehensive understanding of how alanine (B10760859) is utilized in various metabolic processes. vulcanchem.comvliz.be For instance, it enables the study of transamination reactions, where the amino group is transferred to other molecules, as well as the entry of the carbon backbone into pathways like the citric acid cycle. vulcanchem.com
The use of dual-labeled amino acids, such as L-alanine (1-¹³C; ¹⁵N), allows for the investigation of both carbon and nitrogen fluxes simultaneously, providing a more complete picture of cellular metabolism. nih.gov This approach has been instrumental in a variety of research areas, from studying microbial nitrogen uptake to analyzing metabolic reprogramming in cancer cells. mdpi.comvliz.be
Historical Context and Evolution of Isotope Tracing Methodologies in Metabolic Studies
The use of isotopes as tracers in metabolic research dates back to the early 20th century. nih.gov The pioneering work of scientists like Rudolf Schoenheimer and David Rittenberg in the 1930s, using ¹⁵N-labeled amino acids, revolutionized the understanding of protein metabolism by demonstrating its dynamic nature. Initially, radioactive isotopes were predominantly used. However, with the advancement of analytical technologies, particularly mass spectrometry and NMR spectroscopy, the use of stable isotopes has become increasingly widespread. nih.govnih.gov These modern techniques offer high precision and sensitivity, allowing for the detailed analysis of isotopically labeled compounds in complex biological samples. nih.govnih.gov The development of methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has further enhanced the capabilities of quantitative proteomics and metabolic flux analysis.
Interactive Data Table: Properties of L-ALANINE (1-13C; 15N)
| Property | Value |
| Molecular Formula | C₂¹³CH₇¹⁵NO₂ immunomart.com |
| Molecular Weight | 91.08 g/mol immunomart.com |
| CAS Number | 141794-74-3 immunomart.com |
| Isotopic Purity (¹³C) | Typically ≥99% |
| Isotopic Purity (¹⁵N) | Typically ≥98% |
Properties
Molecular Weight |
91.08 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Preparation of L Alanine 1 13c; 15n for Research Applications
Enzymatic and Biocatalytic Synthesis Routes for Enantioselective Isotopic Incorporation
Enzymatic and biocatalytic methods are highly favored for the synthesis of isotopically labeled L-amino acids due to their exceptional stereospecificity, which ensures the production of the biologically relevant L-enantiomer. These methods operate under mild conditions and offer high yields. nih.govresearchgate.net
A prominent strategy involves the reductive amination of a corresponding α-ketoacid precursor, in this case, pyruvate (B1213749) (or its ¹³C-labeled analogue), using amino acid dehydrogenases. nih.gov Specifically, Alanine (B10760859) Dehydrogenase (AlaDH) is a key catalyst in this process. The synthesis utilizes an isotopically labeled nitrogen source, typically ¹⁵N-ammonium chloride (¹⁵NH₄Cl), to introduce the ¹⁵N isotope. nih.govresearchgate.net To drive the reaction, a cofactor regeneration system, such as glucose dehydrogenase (GlcDH) for recycling NADH, is often employed. This makes the process efficient and cost-effective for production on a gram scale. nih.govresearchgate.net
Recent advancements have led to the development of H₂-driven biocatalytic platforms that offer an atom-efficient route for enantioselective isotopic labeling. nih.govrsc.org This system uses hydrogen gas to regenerate the necessary [4-²H]-NADH cofactor from NAD⁺, combining a hydrogenase with an amino acid dehydrogenase in a one-pot synthesis. nih.govrsc.org This approach allows for the simultaneous and highly selective introduction of isotopes at specific molecular sites with near-perfect atom economy. nih.gov
The general enzymatic reaction can be summarized as:
[1-¹³C]-Pyruvate + ¹⁵NH₄⁺ + NADH + H⁺ ---(Alanine Dehydrogenase)--> L-ALANINE (1-¹³C; ¹⁵N) + NAD⁺ + H₂O
Below is a summary of enzymes and precursors used in these biocatalytic routes.
| Enzyme System | Labeled Precursors | Key Advantages |
| Alanine Dehydrogenase (AlaDH) with Glucose Dehydrogenase (GlcDH) | [1-¹³C]-Pyruvate, ¹⁵NH₄Cl | High stereospecificity, efficient cofactor regeneration, scalable (1-10g). nih.govresearchgate.net |
| H₂-driven platform with Alanine Dehydrogenase (AlaDH) | [1-¹³C]-Pyruvate, ¹⁵NH₄Cl | Atom-efficient, avoids pre-labeled reducing agents, simplifies product cleanup. nih.govrsc.org |
| Triple-enzyme cascade (Maleate isomerase, Aspartase, Aspartate β-decarboxylase) | Not directly for isotopic labeling but shows complex enzymatic pathways for L-alanine synthesis. | High productivity from alternative starting materials. rsc.org |
Chemical Synthesis Methodologies for Position-Specific Carbon-13 and Nitrogen-15 Labeling
While enzymatic methods excel in stereoselectivity, chemical synthesis offers versatility in precursor selection and labeling patterns. A significant challenge in chemical synthesis is achieving the correct L-stereochemistry, as many routes produce a racemic mixture of L- and D-isomers.
One classical approach adaptable for isotopic labeling is the Strecker synthesis . This method can be modified to use a ¹³C-labeled precursor and ¹⁵N-labeled ammonia (B1221849) (¹⁵NH₃) to introduce the desired isotopes into the alanine structure. However, this synthesis yields a racemic product, necessitating a subsequent resolution step to isolate the pure L-alanine.
Another established method involves the reaction of an optically active chloropropionic acid with ammonia or an ammonia-donating compound. google.com To produce L-alanine, D-chloropropionic acid would be used as the starting material. By using ¹⁵N-labeled ammonia, the ¹⁵N isotope can be incorporated specifically at the amino group.
Enantioselective synthesis strategies aim to overcome the issue of racemic products. These can involve the use of chiral catalysts or chiral auxiliaries that guide the reaction to preferentially form the L-isomer. rsc.org For instance, the Schöllkopf method uses a bis-lactim ether as a chiral alanine enolate equivalent to control stereochemistry during synthesis.
The table below outlines common chemical synthesis approaches.
| Synthesis Method | Labeled Precursors | Key Features |
| Modified Strecker Synthesis | ¹³C-labeled aldehyde, ¹⁵NH₃ | Versatile for introducing isotopes; produces a racemic mixture requiring resolution. |
| Reaction from Chiral Precursor | D-chloropropionic acid, ¹⁵NH₃ | Good for enantiomeric control if the starting material is optically pure. google.com |
| Asymmetric Synthesis (e.g., Schöllkopf method) | Protected glycine, ¹³C-labeled methylating agent | Employs chiral auxiliaries to achieve high enantiomeric excess directly. |
Analytical Purity Assessment and Isotopic Enrichment Determination of L-ALANINE (1-¹³C; ¹⁵N)
After synthesis, rigorous analytical procedures are essential to confirm the chemical purity, enantiomeric purity, and the precise level of isotopic enrichment of the final L-ALANINE (1-¹³C; ¹⁵N) product. A combination of spectroscopic and spectrometric techniques is employed for comprehensive characterization.
Mass Spectrometry (MS) is a primary tool for determining isotopic incorporation. It directly measures the mass-to-charge ratio of the molecule, allowing for the quantification of the ¹³C and ¹⁵N content. nih.govtandfonline.com High-resolution mass spectrometry can confirm the molecular formula and the presence of the heavy isotopes. For nitrogen-specific analysis, Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) can be used to determine the δ¹⁵N values with high precision. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for confirming the position of the isotopic labels and assessing enrichment levels.
¹³C NMR spectroscopy is used to verify that the Carbon-13 isotope is located specifically at the C1 (carboxyl) position and to determine its enrichment level. tandfonline.comresearchgate.net
¹H NMR spectra can also provide information on isotopic labeling through the analysis of coupling patterns and peak shifts. nih.gov
The combination of these techniques ensures that the synthesized L-ALANINE (1-¹³C; ¹⁵N) meets the stringent purity and enrichment specifications required for its intended research applications, such as those sold by commercial suppliers which often cite enrichment levels of 98-99%. isotope.comisotope.com
The following table summarizes the key analytical methods.
| Analytical Technique | Purpose | Information Obtained |
| Mass Spectrometry (MS) | Isotopic Content Determination | Confirms molecular weight and quantifies ¹³C and ¹⁵N enrichment. nih.govtandfonline.com |
| GC/C/IRMS | Nitrogen Isotope Ratio Analysis | Provides precise δ¹⁵N values for the sample. acs.org |
| ¹³C NMR Spectroscopy | Positional Labeling and Enrichment | Confirms ¹³C is at the C1 position and measures enrichment. tandfonline.comresearchgate.net |
| ¹H NMR Spectroscopy | Structural Confirmation | Verifies the overall structure and can show effects of isotopic substitution. nih.gov |
Advanced Spectroscopic and Spectrometric Methodologies Utilizing L Alanine 1 13c; 15n
Nuclear Magnetic Resonance (NMR) Spectroscopy in Isotopic Tracing and Structural Analysis
L-ALANINE (1-13C; 15N) is extensively utilized in Nuclear Magnetic Resonance (NMR) spectroscopy, a non-invasive analytical method that exploits the magnetic properties of atomic nuclei. The specific labeling at the C1 carbon and the amino nitrogen allows for highly sensitive and specific detection in various NMR experiments, facilitating detailed studies of molecular structure, dynamics, and metabolic processes.
Solid-State 13C and 15N NMR Applications for Macromolecular Structure and Dynamics
Solid-state NMR (ssNMR) spectroscopy is an indispensable tool for the atomic-level investigation of the structure and dynamics of solid-phase biological macromolecules, such as amyloid fibrils, membrane proteins, and crystalline proteins. The use of L-ALANINE uniformly labeled with 13C and 15N (U-13C, 15N-L-alanine) is particularly valuable in these studies. nih.gov
In one exemplary study, U-13C, 15N-labeled L-alanine was used to test and validate heteronuclear dipolar recoupling sequences under fast magic angle spinning (MAS) conditions. nih.gov These experiments are crucial for measuring heteronuclear (¹H-¹³C and ¹H-¹⁵N) dipolar couplings, which provide critical information about the structure and dynamics of proteins and other biopolymers. nih.gov The experiments were conducted on a Varian InfinityPlus solid-state NMR spectrometer operating at specific Larmor frequencies for ¹H, ¹³C, and ¹⁵N, with a MAS frequency of 40 kHz. nih.gov The ability to perform such measurements at fast MAS frequencies is a significant advancement, as it leads to superior spectral resolution. acs.org
The following table summarizes the experimental parameters used in a solid-state NMR study involving U-13C, 15N-labeled L-alanine. nih.gov
| Parameter | Value |
| Spectrometer | Varian InfinityPlus |
| ¹H Larmor Frequency | 599.8 MHz |
| ¹³C Larmor Frequency | 150.8 MHz |
| ¹⁵N Larmor Frequency | 60.8 MHz |
| MAS Frequency | 40 kHz (±5 Hz) |
| MAS Rotor | 1.8 mm |
These advanced ssNMR techniques, empowered by the use of isotopically labeled L-alanine, are paving the way for detailed structural and dynamic analysis of large and complex biological systems. nih.gov
High-Resolution Magic Angle Spinning (HRMAS) NMR for Live Cell Metabolic Studies
A comprehensive literature search did not yield specific research articles detailing the application of L-ALANINE (1-13C; 15N) in high-resolution magic angle spinning (HRMAS) NMR for live cell metabolic studies. While HRMAS NMR is a powerful technique for studying intact tissues and cells, specific examples utilizing this particular isotopologue of L-alanine were not found within the scope of the search.
Heteronuclear NMR for Resonance Assignments in Labeled Proteins and Peptides
A fundamental step in determining the three-dimensional structure of a protein by NMR is the sequence-specific assignment of its constituent ¹³C and ¹⁵N resonances. meihonglab.com The use of uniformly ¹³C and ¹⁵N labeled proteins, often achieved by incorporating labeled amino acids like L-alanine during protein expression, is central to this process. meihonglab.comnih.gov
Multidimensional heteronuclear NMR experiments are employed to establish connectivities between different nuclei, allowing for the assignment of resonances to specific atoms within the protein backbone and side chains. meihonglab.com For instance, 2D and 3D MAS correlation techniques such as N(CO)CA are used to establish inter-residue connectivities (e.g., between the nitrogen of one residue and the alpha-carbon of the preceding residue). meihonglab.com Intra-residue connectivities can be determined using experiments like 3D NCACB, which correlates the nitrogen and alpha-carbon of a residue with its own beta-carbon. meihonglab.com
The following table outlines some of the multidimensional NMR experiments used for resonance assignment in ¹³C and ¹⁵N labeled proteins. meihonglab.com
| Experiment | Purpose |
| 2D N(CO)CA | Inter-residue backbone assignment (Ni to Cαi-1) |
| 3D NCACB | Intra-residue assignment (correlates N, Cα, and Cβ) |
| ¹³C Spin Diffusion | Amino acid type assignment (identifies ¹³C spin pairs) |
| Dipolar-mediated INADEQUATE | Resolves carbons with similar chemical shifts |
By combining the information from these and other heteronuclear NMR experiments, researchers can piece together the resonance assignments for a significant portion of a protein, which is a prerequisite for subsequent structure determination and dynamics studies. meihonglab.com
Quantitative NMR for Metabolic Pool Size and Flux Determination
While L-ALANINE (1-13C; 15N) is mentioned as a tool for metabolic flux analysis in a general context medchemexpress.commedchemexpress.com, a specific literature search for its application in quantitative NMR (qNMR) for the determination of metabolic pool sizes and fluxes did not yield detailed research findings or methodologies. qNMR is a powerful technique for the absolute quantification of metabolites, but specific examples demonstrating its use with this particular isotopologue of L-alanine were not identified.
Mass Spectrometry (MS) for Isotopic Abundance Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with isotopic labeling, it becomes a powerful tool for tracing metabolic pathways and quantifying the incorporation of stable isotopes into metabolites. L-ALANINE (1-13C; 15N) can be used as an internal standard in MS-based analyses to improve the accuracy and reproducibility of quantification. google.com
Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolomics and Metabolic Flux Analysis (MFA)
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique in metabolomics and metabolic flux analysis (MFA) for the separation and quantification of small molecule metabolites, including amino acids. In the context of MFA, cells are often cultured in the presence of a ¹³C-labeled substrate, and the resulting distribution of ¹³C isotopes in various metabolites is measured by MS. shimadzu.com This information can then be used to calculate the rates of metabolic reactions (fluxes) through different pathways. shimadzu.com
For the analysis of amino acids like alanine (B10760859) by GC-MS, they must first be chemically modified (derivatized) to increase their volatility. ucdavis.edu A common derivatization method is the formation of N-acetyl methyl esters. ucdavis.edu The derivatized amino acids are then separated by gas chromatography and detected by a mass spectrometer.
The following table summarizes the key steps and conditions for the analysis of ¹³C and ¹⁵N labeled amino acids by GC-coupled to combustion-isotope ratio mass spectrometry (GC-C-IRMS), a specialized form of GC-MS for high-precision isotope analysis. ucdavis.edu
| Step | Description |
| Sample Preparation | Liberation of amino acids from proteins via acid hydrolysis. |
| Derivatization | Conversion to N-acetyl methyl esters to increase volatility. |
| GC Separation | Separation of derivatized amino acids on a chromatographic column (e.g., Agilent DB 35). |
| Combustion | Conversion of separated compounds to CO₂ and N₂ gas in a combustion reactor at 1000 °C. |
| IRMS Analysis | High-precision measurement of the ¹³C/¹²C and ¹⁵N/¹⁴N ratios in the resulting CO₂ and N₂. |
By analyzing the mass isotopomer distributions of alanine fragments, researchers can deduce the extent of ¹³C incorporation from a labeled precursor, providing valuable data for MFA models. shimadzu.com For example, a study on Escherichia coli used GC-MS to measure the ¹³C-labeling of alanine to determine the flux split between glycolysis and the pentose (B10789219) phosphate (B84403) pathway. shimadzu.com
Isotope Ratio Mass Spectrometry (IRMS) for Bulk and Compound-Specific Isotope Analysis (CSIA)
Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the isotopic composition of elements within a sample. When coupled with gas chromatography (GC-C-IRMS), it allows for Compound-Specific Isotope Analysis (CSIA), providing insights into the isotopic signature of individual compounds like L-alanine from a complex mixture. This methodology is crucial for tracing metabolic pathways and understanding biogeochemical cycles.
In a typical CSIA workflow for amino acids such as L-ALANINE (1-13C; 15N), the protein fraction of a sample is first isolated and purified. sethnewsome.org This is followed by acid hydrolysis to break down the protein into its constituent free amino acids. sethnewsome.orgucdavis.edu To make the amino acids volatile for gas chromatography, they undergo a derivatization step, for example, conversion to N-acetyl methyl esters (NACME). ucdavis.edu
The derivatized sample is then injected into a gas chromatograph, which separates the individual amino acid derivatives. The separated compounds are then combusted in a furnace, converting them into simple gases like CO2 and N2. ucdavis.eduniwa.co.nz These gases are subsequently introduced into the isotope ratio mass spectrometer. The IRMS measures the ratio of the heavy isotope to the light isotope (e.g., ¹³C/¹²C or ¹⁵N/¹⁴N). This ratio is expressed in delta (δ) notation in parts per thousand (‰) relative to international standards. acs.org
CSIA of L-alanine has been applied in various research areas, including microbial ecology. For instance, studies have used GC/C/IRMS to determine the compound-specific nitrogen isotope compositions of D- and L-alanine enantiomers in the peptidoglycan of bacterial cell walls. nih.govscilit.com These analyses have revealed significant differences in the δ¹⁵N values between D-alanine and L-alanine within the same bacteria, suggesting that enzymatic pathways, such as the alanine racemase reaction, can produce nitrogen isotopic fractionation. nih.gov
Research Findings on Nitrogen Isotope Composition in Bacterial Alanine Enantiomers
| Bacterial Species | Alanine Enantiomer | δ¹⁵N (‰ vs air) | Standard Deviation (n) |
| Staphylococcus staphylolyticus | D-alanine | 19.2 | ± 0.5 (4) |
| Staphylococcus staphylolyticus | L-alanine | 21.3 | ± 0.8 (4) |
| Bacillus subtilis | D-alanine | 6.2 | ± 0.2 (3) |
| Bacillus subtilis | L-alanine | 8.2 | ± 0.4 (3) |
This table presents data showing the depletion of ¹⁵N in D-alanine relative to L-alanine in two bacterial species, as determined by Compound-Specific Isotope Analysis. Data sourced from a 2009 study. nih.gov
High-Resolution MS for Isotopologue Identification and Correction for Natural Isotope Abundance and Tracer Impurities
When using stable isotope tracers like L-ALANINE (1-13C; 15N) in metabolic studies, accurate interpretation of mass spectrometry data is critical. High-Resolution Mass Spectrometry (HRMS) is indispensable for this purpose, as it can distinguish between different isotopologues—molecules that differ only in their isotopic composition. However, the raw data can be confounded by two main factors: the natural abundance of heavy isotopes and the presence of isotopic impurities in the tracer. nih.govscispace.com
Naturally occurring isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) are present in all biological molecules. chemrxiv.org For example, an "unlabeled" alanine molecule will still have a certain probability of containing a ¹³C atom, contributing to the M+1 peak in a mass spectrum. This natural abundance can obscure the true incorporation of the isotopic label from the tracer, potentially leading to misinterpretation of metabolic fluxes. nih.govscispace.com
Furthermore, isotopically labeled tracers are never 100% pure. scispace.com A batch of L-ALANINE (1-13C; 15N) will contain a small percentage of unlabeled (¹²C, ¹⁴N) molecules. This impurity contributes to signals of lower mass than expected, which can also distort the calculated labeling patterns. scispace.com
Therefore, correction of raw MS data is a mandatory step. nih.govscispace.com HRMS, particularly instruments like the Orbitrap, enables the simultaneous detection of multiple tracer isotopes (e.g., ¹³C and ¹⁵N) and provides the mass accuracy needed to resolve different isotopic species. scispace.comnih.gov Specialized software tools, such as IsoCorrectoR and AccuCor2, have been developed to perform these essential corrections. nih.govchemrxiv.org These programs use algorithms to subtract the contributions from natural isotope abundance and account for the measured impurity of the tracer, providing a corrected mass isotopologue distribution that accurately reflects the incorporation of the stable isotope label. nih.govscispace.comchemrxiv.org
Conceptual Illustration of MS Data Correction
| Data Stage | M+0 (Unlabeled) | M+1 (e.g., ¹³C or ¹⁵N) | M+2 (e.g., ¹³C¹⁵N) | Rationale |
| Raw Measured Data | High | Moderate | Low | Includes contributions from natural abundance, tracer impurity, and actual label incorporation. |
| Corrected for Natural Abundance | Lower | Lower | Lower | The calculated contribution of naturally occurring heavy isotopes is subtracted from each peak. |
| Corrected for Tracer Impurity | Lower | Higher | Higher | The signal from the unlabeled fraction of the tracer is reassigned to the labeled isotopologues. |
| Final Corrected Data | Very Low | Low | High | Represents the true isotopic enrichment from the L-ALANINE (1-13C; 15N) tracer. |
This table conceptually illustrates the process of correcting raw mass spectrometry data. The relative intensities of the mass isotopologue peaks (M+0, M+1, M+2) are adjusted to remove confounding factors, yielding an accurate measurement of tracer incorporation.
Tandem mass spectrometry (MS/MS) can further be used to confirm the location of the heavy isotope labels within the molecule or its metabolic products, providing greater confidence in the analytical results. nih.gov
Applications of L Alanine 1 13c; 15n in Metabolic Flux Analysis Mfa
Elucidation of Carbon and Nitrogen Flow Through Central Metabolism
The use of L-ALANINE (1-13C; 15N) is instrumental in dissecting the intricate network of central metabolism, where carbon and nitrogen pathways are deeply intertwined. It enables the precise measurement of flow through key metabolic junctions, offering insights into how cells manage the synthesis and degradation of essential biomolecules.
The Glucose-Alanine Cycle is a critical inter-organ pathway for transporting nitrogen and carbon between muscle and the liver. wikipedia.org In muscle tissue, when amino acids are broken down for energy, their nitrogen is transferred to pyruvate (B1213749), which is derived from glycolysis, to form alanine (B10760859). wikipedia.orgyoutube.com This reaction is catalyzed by the enzyme Alanine Transaminase (AlaAT). wikipedia.orgwikipedia.org The newly synthesized alanine is then released into the bloodstream and transported to the liver. In the liver, AlaAT catalyzes the reverse reaction: the amino group from alanine is transferred to α-ketoglutarate to form glutamate (B1630785), while the carbon skeleton is converted back to pyruvate. wikipedia.org The nitrogen from glutamate enters the urea (B33335) cycle for excretion, and the pyruvate is used to synthesize glucose via gluconeogenesis, which can then be returned to the muscles. wikipedia.org
Utilizing L-ALANINE (1-13C; 15N) as a tracer allows for the direct quantification of the fluxes through this cycle.
Tracking Nitrogen Flux: The ¹⁵N label on the amino group allows researchers to follow the path of nitrogen from alanine to glutamate in the liver, catalyzed by AlaAT. wikipedia.org By measuring the rate of ¹⁵N incorporation into the glutamate pool and subsequently into urea, the rate of alanine-mediated nitrogen transport and deamination can be determined. nih.gov
Tracking Carbon Flux: The ¹³C label on the carboxyl carbon (C1) of alanine allows researchers to trace the carbon backbone's conversion to pyruvate and its subsequent fate. nih.gov This can include its use in gluconeogenesis to form ¹³C-labeled glucose or its entry into the Tricarboxylic Acid (TCA) cycle for oxidation.
Studies using dual-labeled alanine have demonstrated that the metabolic fates of the carbon skeleton and the amino-N moiety can be significantly different. For instance, during exercise, a large portion of the ingested alanine's carbon skeleton is oxidized for energy, while a much smaller fraction of its nitrogen is excreted as urea, suggesting that the amino group is largely retained for other biosynthetic processes. nih.gov
Anaplerosis refers to reactions that replenish intermediates of a metabolic cycle, while cataplerosis refers to reactions that remove them. wikipedia.org The TCA cycle is a central hub for both energy production and biosynthesis, and maintaining the concentration of its intermediates is crucial for cellular homeostasis. wikipedia.organnualreviews.org L-Alanine is a key anaplerotic substrate.
When L-ALANINE (1-13C; 15N) is introduced into a system, its metabolism provides a direct route to replenish TCA cycle intermediates:
Transamination: The ¹⁵N-amino group is transferred to α-ketoglutarate by Alanine Transaminase, forming ¹⁵N-glutamate. This reaction simultaneously converts L-alanine into pyruvate. wikipedia.org
Carboxylation: The resulting pyruvate, carrying the ¹³C label from the original alanine, can be carboxylated by pyruvate carboxylase to form ¹³C-labeled oxaloacetate. nih.gov This is a primary anaplerotic reaction that directly feeds a four-carbon unit into the TCA cycle. wikipedia.orgnih.gov
By tracking the ¹³C and ¹⁵N labels, researchers can quantify the flux of alanine into the TCA cycle. The appearance of ¹³C in TCA cycle intermediates like malate and citrate, and the incorporation of ¹⁵N into the glutamate pool, provide quantitative data on the anaplerotic contribution of alanine. nih.govntnu.no This approach has been crucial in resolving the activity of the anaplerotic node in various biological systems. nih.gov
| Initial Labeled Compound | Key Enzyme | Primary Labeled Product(s) | Metabolic Significance |
|---|---|---|---|
| L-Alanine (1-¹³C; ¹⁵N) | Alanine Transaminase (AlaAT) | Pyruvate (1-¹³C) + Glutamate (¹⁵N) | Links amino acid metabolism to glycolysis/TCA cycle precursors. |
| Pyruvate (1-¹³C) | Pyruvate Carboxylase (PC) | Oxaloacetate (1-¹³C) | Major anaplerotic reaction replenishing TCA cycle intermediates. nih.gov |
| Pyruvate (1-¹³C) | Pyruvate Dehydrogenase (PDH) | Acetyl-CoA + ¹³CO₂ | Connects glycolysis to the TCA cycle for oxidative metabolism. nih.gov |
L-Alanine metabolism is a nexus point connecting glycolysis, the TCA cycle, and the metabolism of other amino acids. The use of L-ALANINE (1-13C; 15N) is particularly effective in quantifying the flow of metabolites through this junction.
Link to Glycolysis: Alanine is structurally one transamination step away from pyruvate, the end product of glycolysis. nih.gov Isotope tracer studies with labeled alanine have revealed distinct cytosolic pools of pyruvate, one derived from glycolysis and another in equilibrium with exogenous alanine, highlighting the complex compartmentation of cellular metabolism. nih.gov
Link to the TCA Cycle: Pyruvate derived from alanine can have two main fates concerning the TCA cycle: anaplerotic (via pyruvate carboxylase to oxaloacetate) or oxidative (via pyruvate dehydrogenase to acetyl-CoA). nih.govnih.gov By analyzing the labeling patterns of TCA cycle intermediates, MFA can distinguish between these two entry points.
Link to Amino Acid Metabolism: The transamination of alanine, tracked by the ¹⁵N isotope, is fundamentally linked to the metabolism of glutamate and aspartate. nih.gov Glutamate, formed by accepting the ¹⁵N from alanine, is a central nitrogen donor for the synthesis of numerous other amino acids and nucleotides. nih.gov Therefore, tracing the ¹⁵N from alanine allows for the quantification of nitrogen distribution throughout the amino acid and nucleotide biosynthesis networks. nih.gov Studies in lymphoma cells, for example, have used dual-labeled glutamine to show that the transamination of pyruvate to alanine is elevated and coincides with the entry of glutamine carbon into the TCA cycle. mdpi.com
Quantitative Metabolic Flux Distribution in Diverse Biological Systems
The application of L-ALANINE (1-13C; 15N) in MFA extends to a wide range of organisms, enabling detailed comparisons of metabolic network functions under different physiological or genetic conditions.
In microbiology, MFA is a cornerstone for understanding cellular physiology and for metabolic engineering applications. springernature.comosti.gov The simultaneous tracking of carbon and nitrogen fluxes using dual-labeled substrates like L-alanine provides a high-resolution map of microbial metabolism. nih.gov
A notable application is in the study of Mycobacterium bovis BCG, a model for Mycobacterium tuberculosis. A ¹³C¹⁵N-MFA study established glutamate as the central node of nitrogen metabolism, receiving nitrogen from various sources and donating it for the synthesis of other amino acids. nih.gov The study also quantified the fluxes for amino acid and nucleotide biosynthesis and improved the resolution of anaplerotic fluxes into the TCA cycle. nih.gov In Escherichia coli, studies on L-alanine uptake have shown it reflects the proliferative activity of the bacteria, indicating its central role in their metabolism. mdpi.com Research on Aerococcus viridans has used ¹³C and ¹⁵N NMR to study the transport and metabolism of different alanine isomers, revealing that most D-alanine in cell wall peptidoglycan is synthesized de novo rather than taken directly from the environment. nih.gov
| Microorganism | Tracer Used | Key Finding | Reference |
|---|---|---|---|
| Mycobacterium bovis BCG | ¹³C and ¹⁵N dual labels | Established glutamate as the central node for nitrogen assimilation and resolved anaplerotic fluxes. | nih.gov |
| Escherichia coli | ³H-L-Ala | L-Alanine uptake was shown to be an accurate reflection of the bacteria's proliferative activity. | mdpi.com |
| Aerococcus viridans | D-[¹³C]alanine and L-[ε-¹⁵N]lysine | Demonstrated that ~80% of D-alanine in cell wall peptidoglycan is synthesized de novo. | nih.gov |
In plant science, understanding nitrogen and carbon metabolism is crucial for improving crop yield and resilience. L-ALANINE (1-13C; 15N) can be used to trace the uptake of amino acids from the soil and their subsequent assimilation into the plant's metabolic network.
Alanine metabolism plays a critical role in plant responses to environmental stress. For example, in waterlogged Lotus japonicus plants, alanine production is a key hypoxic pathway. nih.gov Metabolic analysis revealed that under low-oxygen conditions, the operation of the TCA cycle is split, and alanine metabolism, catalyzed by AlaAT, provides a crucial link between glycolysis (pyruvate production) and the TCA cycle (α-ketoglutarate consumption). nih.gov This allows for the continued, albeit modified, operation of central metabolism to produce ATP and essential precursors under stress. By using dual-labeled alanine, researchers could precisely trace the flow of carbon and nitrogen in these pathways, confirming the role of alanine in stress adaptation. Studies on soil microbial communities have also used ¹³C-labeled alanine to trace its incorporation into microbial biomass, which has implications for the cycling of carbon and nitrogen and its availability to plants. researchgate.net
Computational Modeling and Isotopic Data Correction in MFA
The raw data from isotope tracing experiments, typically mass isotopomer distributions (MIDs) measured by mass spectrometry, must undergo significant computational processing to yield meaningful metabolic flux maps. This involves the use of specialized software for flux estimation and advanced algorithms to correct for naturally occurring isotopes and tracer impurities.
A variety of software tools have been developed to facilitate the complex task of 13C-MFA. nih.gov These platforms automate the generation of balance equations and perform the least-squares regression of experimental data (isotopomer distributions and extracellular exchange rates) to a metabolic model, thereby estimating the intracellular fluxes. nih.gov
Key software packages include:
INCA (Isotopomer Network Compartmental Analysis): A widely used MATLAB-based package that can perform both steady-state and isotopically non-stationary MFA (INST-MFA). nih.govresearchgate.net INST-MFA is particularly useful for analyzing systems that are slow to label, such as mammalian cell cultures. nih.gov INCA allows for the integration of data from multiple experiments and analytical platforms (e.g., MS and NMR) to generate a single, robust flux map. nih.govnih.gov
13CFLUX2: A high-performance software suite designed for steady-state flux quantification. 13cflux.netoup.com It utilizes efficient simulation algorithms and supports a standardized XML-based format (FluxML) for model formulation. 13cflux.net Its command-line interface facilitates integration into automated workflows, and it can be used with visualization tools like Omix. 13cflux.net
OpenMebius: An open-source software specifically developed for INST-13C-MFA. ucr.edunih.gov This makes it suitable for analyzing primary cells or microorganisms that may not reach a true steady state. semanticscholar.org
METRAN: A software based on the Elementary Metabolite Units (EMU) framework, which provides a breakthrough in simplifying the complexity of isotopomer balancing equations. mit.eduyoutube.com
FiatFlux: An open-source, user-friendly tool designed for non-expert users. It consists of two main modules: one for calculating metabolic flux ratios directly from GC-MS data and another for estimating absolute net fluxes by integrating these ratios with a metabolic model. nih.gov
The general workflow for these tools involves defining the metabolic network model, specifying the isotopic tracer and the measured data, simulating the resulting isotope labeling patterns, and performing a parameter estimation to find the set of fluxes that best fits the experimental data. 13cflux.net
| Software Tool | Key Features | Primary Application | Platform/Language |
|---|---|---|---|
| INCA | Supports steady-state and non-stationary (INST) MFA; Integrates MS and NMR data; Graphical user interface. nih.govnih.gov | Comprehensive flux analysis, especially for mammalian cells. nih.gov | MATLAB |
| 13CFLUX2 | High-performance EMU and Cumomer algorithms; Command-line interface; Supports FluxML format. 13cflux.netoup.com | Steady-state MFA in complex networks. 13cflux.net | Linux/Unix |
| OpenMebius | Open-source; Specifically designed for isotopically non-stationary (INST) MFA. semanticscholar.orgnih.gov | Flux analysis in systems not at isotopic steady state. ucr.edu | Windows |
| METRAN | Based on the Elementary Metabolite Units (EMU) framework for efficient modeling. mit.edu | Steady-state 13C-MFA. | MATLAB |
| FiatFlux | User-friendly for non-experts; Calculates flux ratios and net fluxes in separate modules. nih.gov | Introductory and standard flux analysis from GC-MS data. nih.gov | MATLAB |
Raw mass spectrometric data from stable isotope labeling experiments are convoluted by two main factors: the natural abundance of heavy isotopes (e.g., ~1.1% for 13C) and the isotopic impurity of the tracer substrate (e.g., a [1-13C] tracer is never 100% pure). biorxiv.orguni-regensburg.de Failing to correct for these factors can lead to significant distortions in the measured MIDs and result in incorrect flux estimations. uni-regensburg.deuni-regensburg.de
Correction algorithms are essential for deconvoluting the measured signal to determine the true extent of label incorporation from the tracer. These methods are typically matrix-based. chemrxiv.orgresearchgate.net A correction matrix is constructed based on the elemental composition of the metabolite and the known natural abundance of all its constituent isotopes (C, H, N, O, S, etc.). chemrxiv.org This matrix relates the "true" isotopologue distribution (what would be measured if no natural isotopes existed) to the experimentally observed distribution. biorxiv.org By inverting this matrix, the corrected MID can be calculated. biorxiv.org
Several software tools have been developed to perform these crucial corrections:
IsoCorrectoR: An R-based tool that corrects for both natural isotope abundance and tracer purity. bioconductor.org It is highly versatile, capable of handling data from both low- and high-resolution MS and MS/MS experiments, and can correct data from dual-isotope tracing experiments (e.g., simultaneous 13C and 15N labeling). uni-regensburg.debioconductor.org
AccuCor2: Another R-based tool specifically designed to perform resolution-dependent correction for dual-isotope tracer data, such as from 13C-15N experiments. It highlights that accurate correction of dual-tracer data often requires high-resolution mass spectrometry to distinguish between the different heavy isotopes (e.g., 13C vs. 15N). chemrxiv.org
PolyMID-Correct: An algorithm that computationally removes the influence of naturally occurring heavy isotopes from measured MIDs. It is applicable to data from both low- and high-resolution mass spectrometers. nih.gov
These tools are critical for ensuring the accuracy of the input data used in MFA software, thereby improving the reliability of the final flux map. The ability of modern correction tools to handle dual-isotope data is particularly relevant for tracers like L-ALANINE (1-13C; 15N), as they allow for the precise deconvolution of labeling patterns arising from both 13C and 15N incorporation. chemrxiv.org
Investigation of L Alanine 1 13c; 15n in Specific Biochemical Processes and Pathways
L-Alanine's Role in Ammonia (B1221849) Detoxification and Nitrogen Homeostasis in Cellular Contexts
Isotopically labeled L-alanine is instrumental in tracking the pathways of nitrogen metabolism and ammonia detoxification. Studies using ¹⁵N-labeled compounds reveal that transamination reactions are a critical component of alanine (B10760859) metabolism and nitrogen homeostasis. In cellular models, particularly in the brain, the nitrogen from exogenous ¹⁵NH₄Cl can be incorporated into alanine. researchgate.net This process often involves the reductive amination of α-ketoglutarate to glutamate (B1630785) via glutamate dehydrogenase (GDH), followed by the transfer of the ¹⁵N-amino group to pyruvate (B1213749) by alanine aminotransferase (AlaAT) to form ¹⁵N-alanine. researchgate.net
This pathway suggests that the synthesis and subsequent release of alanine can function as an ammonia detoxification mechanism, complementing the primary pathway of glutamine synthesis in astrocytes. researchgate.net The alanine cycle, which involves the transport of alanine from tissues like muscle to the liver, is a key mechanism for shuttling excess nitrogen, derived from processes like branched-chain amino acid catabolism, to the liver for urea (B33335) synthesis. nih.gov In this cycle, the amino group from other amino acids is transferred to pyruvate to form alanine. Labeled L-alanine allows researchers to quantify the flux through this pathway and understand its importance in maintaining nitrogen balance.
Biosynthetic Pathways and Precursor-Product Relationships of L-Alanine Investigated via Isotopic Tracing
Isotopic tracing with molecules like L-ALANINE (1-¹³C; ¹⁵N) is a definitive method for mapping biosynthetic routes and identifying precursor-product relationships. wikipedia.org Such studies have demonstrated that the carbon skeleton of alanine is often derived from intermediates of central carbon metabolism. For instance, research in the silkworm Samia cynthia ricini using ¹³C-labeled acetate (B1210297) showed that the carbon atoms for alanine were sourced from the Tricarboxylic Acid (TCA) cycle, likely via L-malate. nih.gov
Simultaneously, experiments with ¹⁵N-labeled ammonium (B1175870) chloride traced the nitrogen source for alanine biosynthesis. nih.gov The ¹⁵N was first incorporated into the amide group of glutamine and the amino group of glutamate. Subsequently, the labeled nitrogen was transferred to a carbon skeleton (such as pyruvate) to form ¹⁵N-alanine, which was then utilized for protein synthesis, such as in fibroin. nih.gov These tracer studies confirm that alanine biosynthesis integrates nitrogen assimilation pathways with intermediates from glycolysis and the TCA cycle.
Enzymatic Reaction Mechanisms Probed with L-ALANINE (1-13C; 15N)
The use of substrates labeled with stable isotopes is fundamental to the study of enzyme kinetics and reaction mechanisms. L-ALANINE (1-¹³C; ¹⁵N) allows for the precise tracking of bond-breaking and bond-forming events during catalysis.
Alanine aminotransferase (ALT), also known as Alanine transaminase (AlaAT), is a key enzyme in amino acid metabolism that catalyzes the reversible transfer of an amino group from L-alanine to α-ketoglutarate, yielding pyruvate and L-glutamate. nih.govwikipedia.org This reaction is central to the glucose-alanine cycle and links amino acid and carbohydrate metabolism. nih.gov
Using L-ALANINE (1-¹³C; ¹⁵N) allows researchers to follow the transfer of the ¹⁵N-amino group to α-ketoglutarate and the conversion of the ¹³C-labeled carbon skeleton into pyruvate. Kinetic studies of AlaAT have determined the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) for both the forward and reverse reactions, providing insight into the enzyme's efficiency and substrate affinity. nih.gov
| Reaction Direction | Substrate | Kₘ (mM) | Vₘₐₓ (mM/min) |
|---|---|---|---|
| Forward | L-Alanine | 10.12 | 0.48 |
| Reverse | L-Glutamate | 3.22 | 0.22 |
L-alanine is a fundamental building block of the peptidoglycan layer in bacterial cell walls. mdpi.com Peptidoglycan consists of glycan strands cross-linked by short peptides, with L-alanine typically being the first amino acid in the peptide stem attached to N-acetylmuramic acid (MurNAc). nih.gov The metabolism of this structure is critical for bacterial growth, division, and viability.
The enzyme N-acetylmuramoyl-L-alanine amidase (MurNAc-LAA) is an autolysin that hydrolyzes the amide bond between the MurNAc residue and the L-alanine of the peptide stem. ebi.ac.ukwikipedia.org This activity is crucial for processes like the separation of daughter cells after cell division. nih.gov In Escherichia coli, several such amidases exist, including AmiA, AmiB, and AmiC. nih.gov Using L-alanine labeled with ¹³C and ¹⁵N allows researchers to trace its incorporation into the peptidoglycan structure during synthesis and its subsequent release by amidases during cell wall turnover and remodeling. This provides a direct method for measuring the activity of enzymes like AmiC and understanding their role in bacterial physiology. researchgate.net
Differential Metabolic Fate of the Carbon Skeleton and Amino-Nitrogen of L-ALANINE (1-13C; 15N)
A key advantage of using a dual-labeled substrate like L-ALANINE (1-¹³C; ¹⁵N) is the ability to simultaneously but separately track the metabolic fates of the carbon backbone and the amino group. Studies in humans have shown that these two components of the alanine molecule are handled very differently by the body, particularly during metabolic states like prolonged exercise. physiology.orgnih.gov
When ¹³C- and ¹⁵N-labeled alanine is ingested, the ¹³C-labeled carbon skeleton is readily oxidized. physiology.orgnih.gov A significant portion of the ingested ¹³C appears as ¹³CO₂ in expired air, indicating that the carbon skeleton has been converted to pyruvate and subsequently entered the TCA cycle for energy production. physiology.orgphysiology.org
In stark contrast, the ¹⁵N from the amino group is largely conserved. Only a small fraction of the ingested ¹⁵N is excreted as ¹⁵N-urea in urine and sweat during the same period. physiology.orgnih.gov This marked difference implies that while the carbon skeleton is used as a fuel source, the amino-nitrogen is efficiently reincorporated into other amino acids and proteins, contributing to a positive nitrogen balance. physiology.orgnih.gov This differential fate underscores the distinct roles of the two moieties of the alanine molecule: the carbon for energy and gluconeogenesis, and the nitrogen for anabolic processes. physiology.org
| Isotopic Label | Metabolic Process | Fate | Percentage of Ingested Load | Amount from 73.7 g Load |
|---|---|---|---|---|
| ¹³C | Decarboxylation/Oxidation | Converted to CO₂ | ~68.7% | ~50.6 g |
| ¹⁵N | Deamination | Excreted as Urea | ~3.1% | ~2.3 g |
Advanced Research Perspectives and Future Directions with L Alanine 1 13c; 15n
Integration of Multi-Omics Data (e.g., Transcriptomics, Proteomics) with Isotopic Tracing Experiments
The integration of data from isotopic tracing experiments using L-ALANINE (1-13C; 15N) with other 'omics' disciplines like transcriptomics and proteomics offers a systems-level perspective on metabolic regulation. While 13C-Metabolic Flux Analysis (13C-MFA) quantifies the rates of metabolic reactions, it does not reveal the underlying regulatory mechanisms. creative-proteomics.com By combining flux data with gene expression (transcriptomics) and protein abundance (proteomics) data, researchers can connect metabolic phenotypes to their genetic and enzymatic determinants.
For instance, an observed change in a metabolic flux measured by L-ALANINE (1-13C; 15N) tracing can be correlated with the upregulation or downregulation of messenger RNA (mRNA) transcripts for enzymes in that pathway. Similarly, quantitative proteomics, often employing stable isotope labeling techniques like 15N metabolic labeling, can confirm whether changes in transcript levels translate to corresponding changes in protein expression. springernature.comfrontiersin.org This multi-layered approach provides a more comprehensive understanding of how cells adjust their metabolic networks in response to genetic perturbations or environmental stimuli. umich.edu A significant challenge lies in the computational integration of these diverse and large datasets to build predictive models of cellular behavior.
| Omics Layer | Type of Data Generated | Insights Gained from Integration | Example Application |
|---|---|---|---|
| Isotopic Tracing | Metabolic fluxes (reaction rates) | Provides a functional readout of the metabolic phenotype. | Quantifying central carbon and nitrogen metabolism in cancer cells. |
| Transcriptomics | mRNA expression levels | Correlates gene expression with metabolic pathway activity. | Identifying transcriptional regulation of metabolic reprogramming. |
| Proteomics | Protein abundance and post-translational modifications | Links enzyme levels and modifications to observed metabolic fluxes. springernature.com | Validating that changes in gene expression lead to functional changes in enzyme concentration. |
Development of Novel Isotopic Labeling Strategies and Advanced Analytical Techniques
Progress in the application of L-ALANINE (1-13C; 15N) is intrinsically linked to advancements in labeling strategies and the analytical platforms used for detection. While uniformly labeled tracers are common, the development of site-specific or selective labeling techniques can provide more detailed information about specific reaction pathways and reduce spectral complexity in Nuclear Magnetic Resonance (NMR) studies. utoronto.canih.gov "Reverse labeling," where unlabeled precursors are added to a medium containing 13C and 15N sources, can help assign signals from specific residues in complex protein NMR spectra. nih.gov
Analytical techniques are also continuously evolving. High-resolution mass spectrometry (MS) and tandem MS are essential for quantifying the mass isotopologue distributions of metabolites, which are crucial for flux calculations. creative-proteomics.comnih.gov Innovations that improve the sensitivity and resolution of MS allow for the analysis of low-abundance metabolites and reduce the amount of sample required. ucsc.edu In parallel, advanced NMR techniques, such as 2D [1H, 13C]-HSQC and methods to measure 13C-15N dipolar couplings, offer powerful ways to determine positional isotopomer distributions and study molecular structure and dynamics without sample destruction. sigmaaldrich.comnih.govrsc.orghmdb.ca The development of chemoselective tagging agents, such as 15N-cholamine, further enhances NMR sensitivity for specific functional groups like carboxylates. nih.gov
| Technique | Principle | Advantage in L-ALANINE (1-13C; 15N) Studies | Reference |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Precisely measures the mass-to-charge ratio to distinguish between different isotopologues. | Accurate quantification of 13C and 15N incorporation into a wide range of metabolites. | nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Fragments ions to determine the position of isotopic labels within a molecule. | Provides detailed information on specific atom transitions, helping to resolve complex pathways. | creative-proteomics.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the magnetic properties of atomic nuclei (13C, 15N) to determine molecular structure and label position. | Non-destructive analysis of positional isotopomers and molecular dynamics in solution or solid state. nih.gov | nih.govrsc.org |
| Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS) | Combusts a sample to gas (CO2, N2) and measures the isotopic ratios. | High-precision analysis on nanomolar quantities of carbon and nitrogen. | ucsc.edu |
Expansion of L-ALANINE (1-13C; 15N) Applications in Diverse Biological Models and Complex Systems
The utility of L-ALANINE (1-13C; 15N) as a metabolic tracer is being extended from simple in vitro cell cultures to more complex and physiologically relevant systems. Research in intact human liver tissue ex vivo, for example, has used 13C tracing to map a wide range of metabolic pathways and reveal differences between human and rodent models. diva-portal.org Such studies are crucial for understanding metabolic diseases in a human context.
Applications are also expanding to various disease models. In cancer research, L-alanine tracing helps to elucidate the metabolic reprogramming that supports tumor growth. nih.gov In microbiology, dual 13C and 15N labeling is used to simultaneously quantify carbon and nitrogen fluxes in pathogens like Mycobacterium bovis BCG, providing insights into the metabolic adaptations that support infection and identifying potential drug targets. nih.gov Studies in whole organisms, such as rats, have used 13C-labeled alanine (B10760859) to investigate liver gluconeogenesis and the distinct metabolic fates of L- and D-alanine enantiomers in vivo. researchgate.netnih.gov Furthermore, there is potential for using labeled amino acids like L-alanine to develop imaging agents for detecting bacterial infections. mdpi.com
| Biological System | Research Focus | Key Findings/Insights | Reference |
|---|---|---|---|
| Human Liver Tissue (ex vivo) | Mapping central carbon metabolism. | Identified unexpected metabolic activities like de novo creatine (B1669601) synthesis, highlighting differences from rodent models. | diva-portal.org |
| Mycobacterium bovis BCG | Simultaneous carbon and nitrogen flux analysis. | Established glutamate (B1630785) as the central hub for nitrogen metabolism and resolved anaplerotic fluxes. | nih.gov |
| Rat Models (in vivo) | Investigating gluconeogenesis and amino acid metabolism. | Demonstrated that alanine enters the TCA cycle primarily via pyruvate (B1213749) carboxylase and quantified fluxes through various pathways. | researchgate.netnih.gov |
| Bacterial Infection Models | Tracking bacterial proliferation. | Showed that L-alanine uptake reflects the growth activity of E. coli, suggesting potential for diagnostic imaging. | mdpi.com |
Theoretical and Computational Advances in Isotope Modeling and Flux Prediction
The raw data from L-ALANINE (1-13C; 15N) tracing experiments are only as valuable as the computational models used to interpret them. Consequently, significant research is focused on improving the theoretical frameworks and algorithms for metabolic flux analysis (MFA). Traditional 13C-MFA relies on fitting flux values to measured isotope labeling patterns using complex, non-linear optimization. creative-proteomics.comnih.gov
Recent advances include the development of Bayesian statistical frameworks, which not only estimate flux values but also provide robust confidence intervals and allow for the comparison of different network models. nih.gov Furthermore, researchers are exploring machine learning and deep learning approaches to dramatically accelerate flux prediction. nih.gov These models can be trained on vast datasets of simulated isotope patterns and corresponding fluxes, enabling them to predict metabolic fluxes from experimental data almost instantaneously. nih.gov Such computational tools are becoming more sophisticated, capable of handling larger metabolic networks and integrating multiple isotopic tracers to better resolve complex flux distributions, such as those in mammalian cells which utilize multiple substrates. umich.edunih.gov These advances are making MFA more accurate, rapid, and accessible, paving the way for its use in high-throughput applications.
| Model/Approach | Description | Key Advantage | Reference |
|---|---|---|---|
| 13C-Metabolic Flux Analysis (13C-MFA) | A computational method that uses a biochemical network model to estimate reaction rates (fluxes) from isotope labeling data. | Provides quantitative insights into pathway utilization and is considered the gold standard for flux quantification. | creative-proteomics.com |
| Bayesian Model Averaging (BMA) | A statistical framework that accounts for uncertainty in the model structure by averaging over multiple possible models. | Delivers more reliable flux uncertainties and allows for rigorous statistical assessment of reactions, including their bidirectionality. | nih.gov |
| Machine Learning (ML-Flux) | Uses deep learning (artificial neural networks) trained on simulated data to predict fluxes from experimental isotope patterns. | Offers significantly faster flux computation compared to traditional MFA software, with high accuracy. | nih.gov |
| Multi-Tracer Modeling | Incorporates data from experiments using multiple different isotopic tracers simultaneously. | Improves the precision and resolution of flux estimates, especially in complex systems with multiple carbon sources. | nih.govresearchgate.net |
Q & A
Q. How is L-alanine (1-¹³C; ¹⁵N) synthesized, and what analytical methods confirm its isotopic purity?
L-Alanine (1-¹³C; ¹⁵N) is synthesized via enzymatic or chemical methods using isotopically labeled precursors such as ¹³C-pyruvate and ¹⁵N-ammonia. Enzymatic transamination minimizes racemization, while chemical synthesis requires strict control of pH and temperature to preserve stereochemistry . Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹³C-NMR at 100–125 MHz) and high-resolution mass spectrometry (HRMS) are used to confirm isotopic labeling and purity. For example, ¹³C incorporation at position 1 is verified by distinct chemical shifts (~175 ppm for carboxyl-¹³C), while ¹⁵N labeling is confirmed via ¹H-¹⁵N HSQC NMR .
Q. What metabolic pathways can be traced using L-alanine (1-¹³C; ¹⁵N) in mammalian systems?
This isotope is used to study the glucose-alanine cycle, gluconeogenesis, and amino acid catabolism. In hepatocytes, ¹³C from L-alanine (1-¹³C; ¹⁵N) labels pyruvate via alanine transaminase (ALT), which enters the TCA cycle as acetyl-CoA. ¹⁵N is traced to urea via the urea cycle. Isotope-ratio mass spectrometry (IRMS) or liquid chromatography-mass spectrometry (LC-MS) quantifies isotopic enrichment in metabolites like glucose, glutamate, and urea .
Q. How should L-alanine (1-¹³C; ¹⁵N) be incorporated into experimental designs for in vitro metabolic studies?
Use pulse-chase protocols:
- Pulse phase : Incubate cells (e.g., hepatocytes or β-cells) with 1–5 mM L-alanine (1-¹³C; ¹⁵N) in isotonic buffer (pH 7.4) for 15–30 minutes.
- Chase phase : Replace media with unlabeled alanine to track metabolite turnover.
Measure isotopic enrichment in intracellular/extracellular pools using LC-MS with MRM transitions (e.g., m/z 90→44 for ¹⁵N-alanine) .
Advanced Research Questions
Q. How can isotopic scrambling of L-alanine (1-¹³C; ¹⁵N) be minimized during prolonged cell culture experiments?
Scrambling occurs via reversible transamination or microbial contamination. Mitigation strategies:
- Use transaminase inhibitors (e.g., aminooxyacetate, 0.1–1 mM).
- Maintain sterile conditions with 0.1% sodium azide.
- Validate data with parallel experiments using ¹³C-glucose to distinguish cross-labeling artifacts .
Q. What methodologies resolve contradictions in L-alanine (1-¹³C; ¹⁵N) flux data between in vivo and in vitro models?
Discrepancies often arise from differences in transport kinetics (e.g., intestinal absorption vs. cellular uptake). Use dual-isotope tracer studies:
- Administer ¹³C-alanine intravenously and ²H₃-alanine orally in vivo.
- Compare fractional enrichments in portal vein plasma (in vivo) and primary hepatocytes (in vitro).
Model transport kinetics using Michaelis-Menten equations (e.g., Vmax = 2.5 µmol/g/min for intestinal alanine transport) .
Q. How does L-alanine (1-¹³C; ¹⁵N) enhance the sensitivity of stable isotope-resolved metabolomics (SIRM) in cancer research?
In cancer cells, L-alanine (1-¹³C; ¹⁵N) labels TCA cycle intermediates (e.g., α-ketoglutarate) via glutamic-pyruvic transaminase (GPT). Couple with ¹³C-glucose to map cataplerotic fluxes. Use high-resolution ¹³C-isotopomer analysis via NMR or FT-ICR-MS to resolve overlapping peaks in hyperpolarized samples .
Q. What advanced computational tools integrate L-alanine (1-¹³C; ¹⁵N) tracer data with metabolic network models?
Tools:
- INCA (Isotopomer Network Compartmental Analysis): Models positional ¹³C enrichment in central carbon metabolism.
- Metran : Bayesian framework for flux estimation from time-course ¹³C/¹⁵N data.
Example workflow: Input LC-MS/MS isotopologue distributions (e.g., M+1, M+2) to optimize flux parameters via Markov Chain Monte Carlo (MCMC) sampling .
Methodological Considerations
Q. How to quantify L-alanine (1-¹³C; ¹⁵N) in complex biological matrices with minimal interference?
- Extraction : Use 80% methanol/water (−20°C) to precipitate proteins.
- LC-MS parameters :
- Column: HILIC (2.1 × 100 mm, 1.7 µm).
- Mobile phase: 10 mM ammonium acetate (pH 6.8) in acetonitrile/water.
- MRM transitions: m/z 90→44 (¹⁵N-alanine), 91→45 (¹³C-alanine).
- Calibration : Use deuterated internal standards (e.g., D₄-alanine) to correct matrix effects .
Q. How to design a controlled study investigating L-alanine (1-¹³C; ¹⁵N) in insulin secretion mechanisms?
- Cell model : Use pancreatic β-cells (e.g., INS-1E) with CRISPR-knockout of SLC38A2 (alanine transporter).
- Stimulation : Apply 10 mM L-alanine (1-¹³C; ¹⁵N) + 2.8 mM glucose.
- Readouts :
- ATP/ADP ratio via luciferase assay.
- Ca²⁺ oscillations via Fura-2 AM fluorescence.
- Insulin secretion via ELISA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
